molecular formula C18H24N2O2S B7003540 N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide

Cat. No.: B7003540
M. Wt: 332.5 g/mol
InChI Key: JURHHZQQFPDDAV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a trimethyloxolane carboxamide structure

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-10-11(2)22-12(3)15(10)16(21)20-18(4,5)17-19-13-8-6-7-9-14(13)23-17/h6-12,15H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURHHZQQFPDDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1C(=O)NC(C)(C)C2=NC3=CC=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of alkylated or acylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2,4,5-trimethyloxolane-3-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its potential as a multifunctional compound in various research fields.

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